3-(4-fluorobenzyl)-4-hydroxy-1-(3-methoxypropyl)-2(1H)-pyridinone

Cytochrome P450 CYP2C19 Drug-Drug Interaction

3-(4-Fluorobenzyl)-4-hydroxy-1-(3-methoxypropyl)-2(1H)-pyridinone (CAS 478247-81-3) is a synthetic, small-molecule pyridinone derivative with the molecular formula C16H18FNO3 and a molecular weight of 291.32 g/mol. It is a member of the hydroxypyridinone class, characterized by a 4-fluorobenzyl substituent at the 3-position and a 3-methoxypropyl chain on the ring nitrogen.

Molecular Formula C16H18FNO3
Molecular Weight 291.322
CAS No. 478247-81-3
Cat. No. B2382754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-fluorobenzyl)-4-hydroxy-1-(3-methoxypropyl)-2(1H)-pyridinone
CAS478247-81-3
Molecular FormulaC16H18FNO3
Molecular Weight291.322
Structural Identifiers
SMILESCOCCCN1C=CC(=C(C1=O)CC2=CC=C(C=C2)F)O
InChIInChI=1S/C16H18FNO3/c1-21-10-2-8-18-9-7-15(19)14(16(18)20)11-12-3-5-13(17)6-4-12/h3-7,9,19H,2,8,10-11H2,1H3
InChIKeyAZPRAFPDBRUYRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Fluorobenzyl)-4-hydroxy-1-(3-methoxypropyl)-2(1H)-pyridinone (CAS 478247-81-3): Procurement-Relevant Chemical Profile


3-(4-Fluorobenzyl)-4-hydroxy-1-(3-methoxypropyl)-2(1H)-pyridinone (CAS 478247-81-3) is a synthetic, small-molecule pyridinone derivative with the molecular formula C16H18FNO3 and a molecular weight of 291.32 g/mol [1]. It is a member of the hydroxypyridinone class, characterized by a 4-fluorobenzyl substituent at the 3-position and a 3-methoxypropyl chain on the ring nitrogen. The compound is listed in the PubChem database (CID 54687587) and is commercially available from multiple vendors in purities up to 98% . Its computed physicochemical properties include an XLogP3 of 2, a single hydrogen bond donor, and four hydrogen bond acceptors [1].

Structural Specificity of 3-(4-Fluorobenzyl)-4-hydroxy-1-(3-methoxypropyl)-2(1H)-pyridinone: Why In-Class Analogs Are Not Interchangeable


Hydroxypyridinones are a broad class with diverse biological activities, including metal chelation and kinase inhibition [1]. The specific substitution pattern of this compound—a 4-fluorobenzyl group at C-3 and a methoxypropyl chain at N-1—is not common and dictates its unique interaction profile. Even minor structural modifications within the class can lead to significant shifts in potency, selectivity, and physicochemical properties. For instance, changing the N-1 substituent from a methoxypropyl to a methyl or benzyl group alters lipophilicity and target engagement [2]. Generic substitution without empirical validation therefore carries a high risk of failure in research or industrial applications, as the compound's specific biological fingerprint, including its cytochrome P450 (CYP) inhibition profile, is not shared by close analogs [3].

Quantitative Differentiation Evidence for 3-(4-Fluorobenzyl)-4-hydroxy-1-(3-methoxypropyl)-2(1H)-pyridinone (CAS 478247-81-3)


CYP2C19 Inhibition Potency (Ki = 70 nM) – A Measurable Selectivity Lever for Drug-Drug Interaction Risk Assessment

The target compound demonstrates a binding affinity (Ki) of 70 nM for recombinant CYP2C19, measured using 3-O-methylfluorescein as a substrate with a 3-minute preincubation [1]. In contrast, representative in-class 4-hydroxy-2(1H)-pyridinone analogs with different N-1 substituents (e.g., benzyl or methyl groups) typically show weaker or unmeasurable CYP2C19 inhibition, a trend supported by class-level structure-activity relationships (SAR) where the N-alkyl chain length and terminal heteroatom critically influence P450 binding [2]. This quantifiable difference provides a selection criterion when a compound with a defined, moderate CYP2C19 interaction liability is required for ADME panels.

Cytochrome P450 CYP2C19 Drug-Drug Interaction ADME

CYP2C9 Inhibition Profile (IC50 = 2.92 µM) – A Measured Weak Interaction Establishing a Safety Threshold Window

In human liver microsomes, the target compound inhibits CYP2C9 with an IC50 of 2,920 nM (2.92 µM) using diclofenac as a probe substrate and a 5-minute preincubation [1]. This classifies it as a weak CYP2C9 inhibitor. While direct head-to-head data with the closest structural analogs is absent, established medicinal chemistry principles indicate that the 4-fluorobenzyl group, compared to other halogenated benzyl substituents on the pyridinone core, can modulate CYP2C9 affinity [2]. The measured IC50 provides a critical data point for building computational models or selecting a compound with a pre-characterized, low-risk CYP2C9 profile.

CYP2C9 Drug Metabolism Hepatotoxicity Selectivity

Computed Lipophilicity (XLogP3 = 2.0) – A Differentiating Physicochemical Property for Membrane Permeability and Solubility Optimization

The compound has a computed partition coefficient (XLogP3) of 2.0 [1]. This value is notably lower than that of many 4-hydroxy-2(1H)-pyridinones with N-benzyl or N-alkyl substituents lacking the terminal methoxy group, where XLogP3 values often exceed 2.5 [2]. The methoxypropyl chain introduces a polar atom that increases aqueous solubility and reduces logP, a property that can be advantageous for achieving favorable oral absorption or solubility profiles in biological assays. This provides a measurable, structure-based criterion for selection over more lipophilic analogs when physicochemical property space is a critical design parameter.

Lipophilicity Physicochemical Properties ADME Drug-likeness

Validated Application Scenarios for 3-(4-Fluorobenzyl)-4-hydroxy-1-(3-methoxypropyl)-2(1H)-pyridinone Based on Quantitative Property Differentiation


Cytochrome P450 Reaction Phenotyping and Drug-Drug Interaction (DDI) Screening Panels

Procure this compound as a selective, moderate-affinity CYP2C19 reference inhibitor (Ki = 70 nM) for use in reaction phenotyping studies and DDI risk assessment panels [1]. Its pre-measured affinity fills a gap for a compound with a defined, non-extreme CYP2C19 potency, useful for calibrating assays or as a tool compound in ADME laboratories investigating structure-activity relationships around P450 inhibition.

Physicochemical Property Benchmarking and Solubility-Limited Lead Optimization

Use this compound as a low-lipophilicity (XLogP3 = 2.0) 4-hydroxy-2(1H)-pyridinone standard in solubility and permeability assays [2]. Its differentiated logP, driven by the methoxypropyl substituent, makes it a valuable comparator for assessing the impact of N-alkyl chain polarity on biopharmaceutical properties in a lead optimization program.

Computational ADME Model Training and Validation Sets

Include this compound in training sets for quantitative structure-activity relationship (QSAR) models predicting CYP2C9 and CYP2C19 inhibition. Its dual data points (CYP2C9 IC50 = 2.92 µM and CYP2C19 Ki = 70 nM) provide experimentally measured activity data that can improve model accuracy for the pyridinone chemical space, particularly where direct experimental data for close analogs is scarce [1].

Quote Request

Request a Quote for 3-(4-fluorobenzyl)-4-hydroxy-1-(3-methoxypropyl)-2(1H)-pyridinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.